1,1-Dichloro-2,2-difluoropropane

Beschreibung

BenchChem offers high-quality 1,1-Dichloro-2,2-difluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dichloro-2,2-difluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

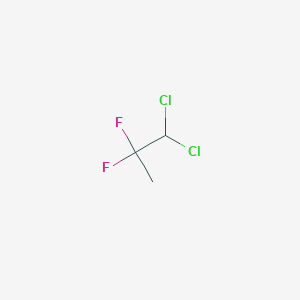

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dichloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2F2/c1-3(6,7)2(4)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDXZTGCBJWOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019255 | |

| Record name | 1,1-Dichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-01-2 | |

| Record name | 1,1-Dichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dichloro-2,2-difluoropropane (CAS 1112-01-2)

This guide provides a comprehensive technical overview of 1,1-dichloro-2,2-difluoropropane, also known as HCFC-252cb. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectral characteristics, synthesis, reactivity, and safety considerations of this halogenated propane.

Introduction and Core Identifiers

1,1-Dichloro-2,2-difluoropropane is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₃H₄Cl₂F₂.[1] As a member of the HCFC family of compounds, it has been utilized in applications such as refrigeration and foam manufacturing, often as a transitional substitute for chlorofluorocarbons (CFCs) due to its lower ozone-depleting potential.[2][3] However, its impact on the ozone layer still necessitates controlled use and handling.[3] This guide aims to consolidate the available technical data to facilitate its appropriate use in research and development.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application and handling. The key properties of 1,1-dichloro-2,2-difluoropropane are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄Cl₂F₂ | [1] |

| Molecular Weight | 148.96 g/mol | [1] |

| CAS Number | 1112-01-2 | [1] |

| Boiling Point | 78-79 °C | [4] |

| Density | 1.367 g/cm³ | [4] |

| Refractive Index | 1.383 | [4] |

| XLogP3 | 2.6 | [1] |

| Synonyms | HCFC-252cb, HYDROCHLOROFLUOROCARBON-252 | [1] |

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show two signals. The single proton on the dichloromethyl carbon (-CHCl₂) would appear as a quartet due to coupling with the three equivalent protons of the methyl group. The three protons of the methyl group (-CH₃) would appear as a doublet due to coupling with the single proton on the adjacent carbon. Based on similar halogenated propanes, the methine proton is expected to have a chemical shift in the range of 5.5-6.5 ppm, while the methyl protons would be significantly more shielded, appearing around 1.5-2.5 ppm.[5][6]

-

¹³C NMR: The carbon-13 NMR spectrum is predicted to exhibit three distinct signals corresponding to the three carbon atoms in different chemical environments: the dichloromethyl carbon (-CHCl₂), the difluoromethyl carbon (-CF₂-), and the methyl carbon (-CH₃). The carbon bearing the two chlorine atoms would be the most deshielded, followed by the carbon with two fluorine atoms. The methyl carbon would be the most shielded.[7]

-

¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to show a single signal for the two equivalent fluorine atoms. This signal would likely be a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift would be in the typical range for aliphatic gem-difluoro compounds.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. Key expected absorption bands for 1,1-dichloro-2,2-difluoropropane include:

-

C-H stretching: Vibrations from the methyl and methine groups would appear in the 2900-3000 cm⁻¹ region.[10]

-

C-F stretching: Strong absorptions characteristic of carbon-fluorine bonds are expected in the 1000-1200 cm⁻¹ range.

-

C-Cl stretching: Absorptions for carbon-chlorine bonds would be observed in the 600-800 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,1-dichloro-2,2-difluoropropane, the molecular ion peak (M⁺) would be observed at m/z 148, with isotopic peaks corresponding to the presence of chlorine-37.[1] Common fragmentation pathways would likely involve the loss of chlorine (M-35) and fluorine (M-19) atoms, as well as the cleavage of carbon-carbon bonds. A prominent fragment would be [M-CH₃]⁺.[2][11]

Synthesis of 1,1-Dichloro-2,2-difluoropropane

The primary synthetic route to compounds of this nature is through halogen exchange reactions, most notably the Swarts reaction.[12][13][14] This reaction involves the treatment of a polychlorinated alkane with a metallic fluoride, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[12][15]

Experimental Protocol: Swarts Fluorination

The following is a representative protocol for the synthesis of 1,1-dichloro-2,2-difluoropropane from 1,1,2,2-tetrachloropropane.

Workflow Diagram:

Caption: General workflow for the synthesis of 1,1-dichloro-2,2-difluoropropane.

Step-by-Step Methodology:

-

Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a receiving flask.

-

Charging Reagents: Charge the flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

-

Addition of Starting Material: Slowly add 1,1,2,2-tetrachloropropane to the reaction flask via the dropping funnel.

-

Reaction: Gently heat the mixture to initiate the exothermic reaction. The temperature should be carefully controlled to maintain a steady distillation of the product.

-

Product Collection: Collect the crude 1,1-dichloro-2,2-difluoropropane in the receiving flask.

-

Workup and Purification: Wash the distillate with a dilute solution of sodium bicarbonate to neutralize any acidic impurities, followed by a water wash. Separate the organic layer and dry it over anhydrous magnesium sulfate. Further purification can be achieved by fractional distillation.

Reactivity and Hazardous Reactions

As a halogenated alkane, 1,1-dichloro-2,2-difluoropropane is generally less reactive than its non-halogenated counterpart.[16] However, it can undergo certain hazardous reactions.

-

Incompatibility: It is incompatible with strong oxidizing agents and reactive metals such as sodium, potassium, and magnesium.[16] Contact with these substances can lead to vigorous or explosive reactions.

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of hydrogen chloride, hydrogen fluoride, and phosgene.[16]

Logical Relationship of Reactivity:

Caption: Reactivity profile of 1,1-dichloro-2,2-difluoropropane.

Safety and Handling

Proper handling of 1,1-dichloro-2,2-difluoropropane is essential to minimize risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[3] Keep containers tightly closed.

-

Spill and Leak Procedures: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and dispose of it according to local regulations.[17]

-

First Aid:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[18]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[19]

-

Toxicological Information

Specific toxicological data for 1,1-dichloro-2,2-difluoropropane is limited. However, based on data for other HCFCs, inhalation of high concentrations may cause central nervous system depression, with symptoms including dizziness, headache, and incoordination.[20][21] Some HCFCs have also been shown to cause liver effects in animal studies.[20][22] As with many halogenated hydrocarbons, there is a potential for cardiac sensitization at high concentrations.[20]

References

-

PubChem. (n.d.). 1,1-Dichloro-2,2-difluoropropane. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

-

Supporting Information. (n.d.). [Relevant Publication Title]. Retrieved from a valid URL.[8]

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,2-Difluoropropane from 2,2-Dichloropropane. Retrieved from a valid URL.[12]

-

United Nations Environment Programme. (n.d.). Applications of Hydrochlorofluorocarbons (HCFCs) and blends containing HCFCs. Retrieved from a valid URL.[2]

-

Wilhelmsen. (n.d.). Safe handling when working with refrigerants. Issuu. Retrieved from a valid URL.[3]

-

Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12. Retrieved from a valid URL.[13]

-

BYJU'S. (2019, January 22). Swarts Reaction. Retrieved from a valid URL.[14]

-

ChemicalBook. (n.d.). 1-Chloro-2,2-difluoropropane(420-99-5) 1H NMR spectrum. Retrieved from a valid URL.[5]

-

CAMEO Chemicals. (n.d.). Halogenated Organic Compounds. National Oceanic and Atmospheric Administration. Retrieved from a valid URL.[16]

-

Wikipedia. (n.d.). Swarts fluorination. Retrieved from a valid URL.[15]

-

PubMed. (n.d.). Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb. National Center for Biotechnology Information. Retrieved from a valid URL.[20]

-

Stenutz. (n.d.). 1,1-dichloro-2,2-difluoropropane. Retrieved from a valid URL.[4]

-

Chemsrc. (2025, August 20). 1,1-Dichloro-2,2-difluoroethene | CAS#:79-35-6. Retrieved from a valid URL.[19]

-

NMR Solutions. (n.d.). 19Flourine NMR. Retrieved from a valid URL.[9]

-

BenchChem. (2025). A Comparative Analysis of 2,2-Difluoropropane and 1,1-Difluoropropane for Researchers and Drug Development Professionals. Retrieved from a valid URL.[23]

-

Airgas. (2016, February 11). SAFETY DATA SHEET. Retrieved from a valid URL.[18]

-

ChemicalBook. (n.d.). 1,1-DICHLORO-2,2-DIFLUOROETHANE(471-43-2) 1H NMR spectrum. Retrieved from a valid URL.[6]

-

Synquest Labs. (n.d.). Dichloropentafluoropropane(s), Technical grade (HCFC-225ca/cb/aa). Retrieved from a valid URL.[17]

-

Government of Alberta. (2013, January). Bulletin - Health and Safety Issues Associated with the Refrigerant HCFC-123 (R-123). Retrieved from a valid URL.[21]

-

Government of Alberta. (n.d.). Health and safety issues associated with the refrigerant HCFC-123 (R-123). Retrieved from a valid URL.[22]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,1-dichloroethane. Retrieved from a valid URL.[10]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved from a valid URL.[7]

-

PubMed. (n.d.). Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123. National Center for Biotechnology Information. Retrieved from a valid URL.[24]

-

PubMed. (n.d.). Safety assessment of HCFC-141b: use as a blowing agent for insulation in building construction and refrigeration. National Center for Biotechnology Information. Retrieved from a valid URL.[25]

-

ECHEMI. (n.d.). 420-99-5, 1-Chloro-2,2-difluoropropane Formula. Retrieved from a valid URL.[26]

-

NIST. (n.d.). Ethane, 1,1-dichloro-2,2-difluoro-. National Institute of Standards and Technology. Retrieved from a valid URL.[27]

Sources

- 1. 1,1-Dichloro-2,2-difluoropropane | C3H4Cl2F2 | CID 14794048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloro-2,2-difluoropropane | C3H5ClF2 | CID 67896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,1-dichloro-2,2-difluoropropane [stenutz.eu]

- 5. 1-Chloro-2,2-difluoropropane(420-99-5) 1H NMR [m.chemicalbook.com]

- 6. 1,1-DICHLORO-2,2-DIFLUOROETHANE(471-43-2) 1H NMR [m.chemicalbook.com]

- 7. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. infrared spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Ethane, 1,1-dichloro-2,2-difluoro- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 14. byjus.com [byjus.com]

- 15. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 16. nj.gov [nj.gov]

- 17. 1,1-Dichloro-2,2-difluoropentane | C5H8Cl2F2 | CID 21732998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. airgas.com [airgas.com]

- 19. 1,1-Dichloro-2,2-difluoroethene | CAS#:79-35-6 | Chemsrc [chemsrc.com]

- 20. Inhalation toxicity and genotoxicity of hydrochlorofluorocarbon (HCFC)-225ca and HCFC-225cb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. open.alberta.ca [open.alberta.ca]

- 22. open.alberta.ca [open.alberta.ca]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Safety assessment of HCFC-141b: use as a blowing agent for insulation in building construction and refrigeration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. echemi.com [echemi.com]

- 27. Ethane, 1,1-dichloro-2,2-difluoro- [webbook.nist.gov]

An In-depth Technical Guide to 1,1-Dichloro-2,2-difluoropropane (HCFC-252cb)

This technical guide provides a comprehensive overview of 1,1-dichloro-2,2-difluoropropane, a hydrochlorofluorocarbon (HCFC) designated as HCFC-252cb. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's chemical structure, molecular weight, physicochemical properties, synthesis, and spectral characteristics. Furthermore, it explores its reactivity, potential applications, and essential safety and handling protocols, grounding all technical claims in authoritative references.

Core Molecular Identity and Physicochemical Properties

1,1-Dichloro-2,2-difluoropropane is a halogenated propane derivative. Its structure and fundamental properties are pivotal for its behavior in chemical and physical systems.

Chemical Structure and Identifiers

The molecular structure of 1,1-dichloro-2,2-difluoropropane consists of a three-carbon backbone. The first carbon atom (C1) is bonded to two chlorine atoms and one hydrogen atom, while the second carbon atom (C2) is geminally substituted with two fluorine atoms and is also bonded to a methyl group.

graph "1_1_Dichloro_2_2_difluoropropane_Structure" {

layout=neato;

node [shape=plaintext, fontsize=12, fontname="sans-serif"];

edge [fontsize=12, fontname="sans-serif"];

C1 [label="C"];

C2 [label="C"];

C3 [label="CH₃"];

H1 [label="H"];

Cl1 [label="Cl"];

Cl2 [label="Cl"];

F1 [label="F"];

F2 [label="F"];

C1 -- H1 [pos="1.5,0.866!"];

C1 -- Cl1 [pos="1.5,-0.866!"];

C1 -- Cl2 [pos="-1.5,0.866!"];

C1 -- C2;

C2 -- F1 [pos="-1.5,-0.866!"];

C2 -- F2 [pos="0,1.732!"];

C2 -- C3 [pos="0,-1.732!"];

}

Caption: Generalized workflow for the Swarts fluorination reaction.

***

Experimental Protocol (Representative)

The following is a generalized, representative protocol for the synthesis of a fluorinated alkane via the Swarts reaction. Disclaimer: This protocol is for illustrative purposes and must be adapted and optimized for specific laboratory conditions, with a thorough risk assessment performed prior to execution.

-

Reactor Setup: In a certified fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a distillation head connected to a condenser and a collection flask.

-

Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

-

Addition of Precursor: Slowly add the chlorinated propane precursor (e.g., 1,1,2,2-tetrachloropropane) to the reaction flask via the dropping funnel.

-

Reaction: Gently heat the reaction mixture to initiate the exothermic halogen exchange reaction. The temperature should be carefully controlled to maintain a steady reflux. The progress of the reaction can be monitored by the distillation of the lower-boiling point fluorinated product.

-

Product Collection: The 1,1-dichloro-2,2-difluoropropane product will distill from the reaction mixture. Collect the distillate in the receiving flask, which may be cooled in an ice bath.

-

Purification: The crude distillate is then washed with a dilute aqueous solution of hydrochloric acid (to remove residual antimony salts), followed by washing with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Final Purification: The organic layer is separated and dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate). The final product is then purified by fractional distillation.

Spectroscopic and Analytical Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple.

-

Methyl Protons (-CH₃): A doublet of triplets is predicted for the three protons of the methyl group. The primary splitting would be a triplet due to coupling with the two adjacent fluorine atoms (³JHF). This triplet would then be further split into a doublet by the single proton on the adjacent carbon (³JHH).

-

Methine Proton (-CHCl₂): A quartet of triplets is predicted for the single proton on the dichloromethyl group. The primary splitting would be a quartet due to coupling with the three protons of the adjacent methyl group (³JHH). This quartet would then be further split into a triplet by the two geminal fluorine atoms (³JHF).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should show three distinct signals, all of which will exhibit coupling to fluorine.

-

-CH₃ Carbon: This carbon signal will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (²JCF).

-

-CF₂- Carbon: This quaternary carbon signal will appear as a triplet due to the direct attachment of two fluorine atoms (¹JCF), which typically results in a large coupling constant.

-

-CHCl₂ Carbon: This carbon signal will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbon (²JCF).

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. This signal would be split into a quartet by the three protons of the adjacent methyl group (³JFH) and further split into a doublet by the single proton on the other adjacent carbon (³JFH).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong C-F and C-Cl stretching vibrations.

-

C-F Stretching: Strong absorption bands are expected in the region of 1100-1000 cm⁻¹.

-

C-Cl Stretching: Strong absorption bands are expected in the region of 800-600 cm⁻¹.

-

C-H Stretching and Bending: Absorptions corresponding to sp³ C-H stretching will be observed around 2900-3000 cm⁻¹, and bending vibrations will be seen around 1450-1375 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would lead to fragmentation of the molecule.

-

Molecular Ion Peak (M⁺): A molecular ion peak at m/z ≈ 148 would be expected, showing a characteristic isotopic pattern due to the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation pathways would include the loss of chlorine (M-35) and fluorine (M-19) atoms, as well as the loss of HCl (M-36). Cleavage of the C-C bond would also lead to characteristic fragment ions.

Reactivity and Potential Applications

Chemical Reactivity

As a saturated haloalkane, 1,1-dichloro-2,2-difluoropropane is relatively inert under normal conditions.

-

Stability: It is stable to many common reagents.

-

Decomposition: At high temperatures, such as in a fire, it can decompose to produce toxic and corrosive gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF).[1]

-

Incompatibilities: It is incompatible with strong oxidizing agents and reactive metals such as alkali metals (e.g., sodium) and powdered metals (e.g., aluminum, zinc).[1]

Applications

As an HCFC, 1,1-dichloro-2,2-difluoropropane's primary applications are in areas where chlorofluorocarbons (CFCs) were previously used.

-

Refrigerant: HCFCs have been widely used as refrigerants in air conditioning and refrigeration systems.[2][3]

-

Blowing Agent: They can be used in the production of foam insulation.

-

Solvent: Due to their non-flammability and ability to dissolve a range of organic materials, they can be used as cleaning solvents.[2]

-

Synthetic Building Block: The presence of reactive C-Cl bonds and the unique properties imparted by the fluorine atoms make it a potential intermediate in the synthesis of more complex fluorinated molecules for the pharmaceutical and agrochemical industries.

It is important to note that due to their ozone-depleting potential, the production and use of HCFCs are being phased out globally under the Montreal Protocol.[3]

Safety and Handling

Handling 1,1-dichloro-2,2-difluoropropane requires adherence to strict safety protocols due to its potential hazards.

-

Inhalation: Inhalation of high concentrations can lead to central nervous system effects, such as dizziness and drowsiness, and may act as a simple asphyxiant by displacing oxygen.[1]

-

Skin and Eye Contact: Direct contact with the liquid can cause skin and eye irritation.[1]

-

Fire Hazards: While not flammable, containers may rupture if heated. Decomposition in a fire can release toxic hydrogen chloride and hydrogen fluoride gases.[1]

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area or a fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials. Keep containers tightly sealed.[1]

-

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and dispose of it according to local regulations.

Conclusion

1,1-Dichloro-2,2-difluoropropane (HCFC-252cb) is a hydrochlorofluorocarbon with a well-defined chemical structure and a set of physicochemical properties that have made it suitable for applications such as refrigeration and as a solvent. Its synthesis is typically achieved through halogen exchange via the Swarts reaction. While it is a relatively stable compound, its use is declining due to international regulations aimed at protecting the ozone layer. For researchers, its value may now lie primarily as a specialized building block in organofluorine synthesis. Adherence to stringent safety protocols is essential when handling this compound.

References

-

PubChem. 1,1-Dichloro-2,2-difluoropropane. National Center for Biotechnology Information. [Link]

- HCFC-252cb D

-

Badger Fire Protection. (2015, October 1). SAFETY DATA SHEET: Halotron-1 (Fire Extinguishing Agent with Expellant). [Link]

-

Wikipedia. Chlorofluorocarbon. [Link]

-

Environment and Climate Change Canada. (2025, June 2). Hydrochlorofluorocarbons (HCFCs). [Link]

-

Swedish Pollutant Release and Transfer Register. Hydrochlorofluorocarbons (HCFCs). [Link]

-

Sathee Jee. Chemistry Swarts Reaction. [Link]

-

Quora. What happens when 2,2-dichloropropane reacts with SbF3?. [Link]

-

BYJU'S. Swarts Reaction. [Link]

-

Wikipedia. Swarts fluorination. [Link]

-

Area Cooling Solutions. (2023, July 10). What is a HCFC and how does it work?. [Link]

-

Charles River Laboratories. (2025, May 30). Hydrofluorocarbon (HFC) Refrigerants: Usage, Benefits, Challenges, and Future Alternatives. [Link]

-

PubChem. 1,1,1-Trichloro-2,2-difluoropropane. National Center for Biotechnology Information. [Link]

-

Stenutz. 1,1,1-trichloro-2,2-difluoropropane. [Link]

-

Stenutz. 1,1-dichloro-2,2-difluoropropane. [Link]

Sources

An In-depth Technical Guide to the Isomer Classification and Nomenclature of HCFC-252

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the HCFC Nomenclature

Hydrochlorofluorocarbons (HCFCs) are a class of chemical compounds that have been utilized as transitional replacements for chlorofluorocarbons (CFCs) in various applications, including refrigeration and foam blowing.[1][2] Their chemical structure, containing hydrogen, chlorine, fluorine, and carbon, results in a shorter atmospheric lifetime compared to CFCs, thereby reducing their ozone depletion potential (ODP).[2][3]

The nomenclature of these compounds follows a standardized system established by the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE).[4][5] This system, outlined in ANSI/ASHRAE Standard 34, provides a clear and systematic method for identifying refrigerants based on their molecular structure.[4]

A common point of confusion arises from the numbering of these compounds. The user's query for "HCFC-252" correctly points to a propane-based HCFC (a three-carbon molecule). This is determined by the "200" series designation in its number. However, it is important to distinguish this from ethane-based HCFCs (two-carbon molecules), such as the dichlorotrifluoroethanes, which fall under the "100" series (e.g., HCFC-123).

This guide will focus on the isomers of dichlorodifluoropropane (C₃H₄Cl₂F₂) , which corresponds to the HCFC-252 designation.

The Isomers of HCFC-252 (Dichlorodifluoropropane)

The molecular formula C₃H₄Cl₂F₂ gives rise to several structural isomers, each with unique physical and chemical properties. The specific placement of the chlorine and fluorine atoms on the three-carbon propane backbone defines each isomer. The naming convention for these isomers includes a suffix of lowercase letters (e.g., 'aa', 'cb', 'dc', 'fc') to differentiate them.

A selection of identified HCFC-252 isomers includes:

-

HCFC-252aa : 2,2-Dichloro-1,3-difluoropropane[6]

-

HCFC-252cb : 1,1-dichloro-2,2-difluoropropane[7]

-

HCFC-252dc : 1,2-dichloro-1,1-difluoro-propane[8]

-

HCFC-252fc : 1,3-Dichloro-1,1-difluoropropane[1]

The following table summarizes key information for these isomers:

| Isomer | Systematic Name | CAS Number | Molecular Formula |

| HCFC-252aa | 2,2-Dichloro-1,3-difluoropropane | 154193-88-1 | C₃H₄Cl₂F₂ |

| HCFC-252cb | 1,1-dichloro-2,2-difluoropropane | 1112-01-2 | C₃H₄Cl₂F₂ |

| HCFC-252dc | 1,2-dichloro-1,1-difluoro-propane | 7126-15-0 | C₃H₄Cl₂F₂ |

| HCFC-252fc | 1,3-Dichloro-1,1-difluoropropane | Not Available | C₃H₄Cl₂F₂ |

Structural Diagrams of HCFC-252 Isomers

The structural differences between these isomers are best visualized through diagrams. The following DOT script generates a representation of the molecular structures.

Caption: Molecular structures of four HCFC-252 isomers.

Classification of HCFC-252

The classification of HCFCs is multifaceted, encompassing environmental impact and safety considerations.

Environmental Classification

Under the Montreal Protocol, HCFCs are classified as "Class II controlled substances".[9] This designation acknowledges their potential to deplete the ozone layer, albeit to a lesser extent than CFCs. Consequently, the production and use of HCFCs are being phased out globally.[2] The Ozone Depletion Potential (ODP) and Global Warming Potential (GWP) are key metrics used for environmental classification. For instance, HCFC-252fc has a significantly lower ODP and GWP compared to legacy CFCs.[1]

The table below provides a comparative overview of the environmental impact of HCFC-252fc and select CFCs.

| Compound | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP) | Global Warming Potential (GWP, 100-year) |

| HCFC-252fc | 0.937 | 0.015 | 99 |

| CFC-11 | 45 | 1.0 | 4,750 |

| CFC-12 | 100 | 1.0 | 10,900 |

| CFC-113 | 85 | 0.8 | 6,130 |

Data for this table was sourced from Benchchem's guide on HCFC-252fc.[1]

Safety Classification

ASHRAE Standard 34 also provides a safety classification system for refrigerants.[5] This system categorizes refrigerants based on their toxicity and flammability.

-

Toxicity:

-

Class A: Lower toxicity

-

Class B: Higher toxicity

-

-

Flammability:

-

Class 1: No flame propagation

-

Class 2L: Lower flammability

-

Class 2: Flammable

-

Class 3: Higher flammability

-

The specific safety classification for each HCFC-252 isomer would require detailed experimental data. However, HCFCs are generally considered to have low toxicity (Class A). Their flammability can vary, but they are typically in the lower flammability classes.

The following diagram illustrates the ASHRAE safety classification logic.

Caption: ASHRAE refrigerant safety classification logic.

A Note on Dichlorotrifluoroethanes (HCFC-123 Isomers)

For clarity and to address potential initial confusion, this section briefly covers the isomers of dichlorotrifluoroethane (C₂HCl₂F₃), which belong to the HCFC-123 series.

-

HCFC-123b : 1,1-dichloro-1,2,2-trifluoroethane[13]

These ethane-based HCFCs have been used as alternatives to CFC-11 in low-pressure refrigeration and HVAC systems.[10]

Conclusion

The nomenclature and classification of HCFC-252 and its isomers are governed by systematic rules that convey essential information about their chemical structure, safety, and environmental impact. A clear understanding of the ASHRAE numbering system is crucial to correctly identify these compounds and distinguish between propane-based (like HCFC-252) and ethane-based (like HCFC-123) refrigerants. As research and development in this field continue, a firm grasp of these fundamental principles remains paramount for scientists and professionals working with these and other fluorinated compounds.

References

- Prepp. (2024, May 1). As per ANSI/ASHRAE 34-2019, Designation and Safety Classification of Refrigerants nomenclature, Zeotropic mixture are assigned an identifying number in ______.

- ChemicalBook. (n.d.). Hydrochlorofluorocarbon-252 (HCFC-252) | 1112-01-2.

- Process Sensing Technologies. (2026, February 6).

- Fluorocarbons. (2020, June 23). Naming and numbering HFCs, HFOs, HCFOs and HCFCs and refrigerant blends- the basics.

- PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoroethane | C2HCl2F3 | CID 9631.

- Wikipedia. (n.d.). 2,2-Dichloro-1,1,1-trifluoroethane.

- Smolecule. (2023, August 15). Buy 2,2-Dichloro-1,1,1-trifluoroethane | 306-83-2.

- eCFR. (2014, October 28). Appendix B to Subpart A of Part 82, Title 40 -- Class II Controlled Substances a b.

- Benchchem. (n.d.). HCFC-252fc: A More Benign Alternative to CFCs in Terms of Environmental Impact.

- U.S. Environmental Protection Agency. (n.d.). Propane, 1,2-dichloro-1,1-difluoro- - Substance Details - SRS.

- ASHRAE. (n.d.). REFRIGERANTS.

- Trane. (n.d.).

- State of New Jersey. (n.d.).

- University of York. (n.d.). HCFC-252aa.

- Ecolink. (n.d.). Class II ODS Chemicals.

- Wikipedia. (n.d.). C2HCl2F3.

- ECETOC. (2005, February 15). 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition).

- Cheméo. (n.d.). Chemical Properties of Ethane, 2,2-dichloro-1,1,1-trifluoro- (CAS 306-83-2).

- NOAA. (n.d.). 1,2-DICHLORO-1,1,2-TRIFLUOROETHANE | CAMEO Chemicals.

- UNEP Ozone Secretariat. (2024, June 13). Lists of substances and blends.

- U.S. Environmental Protection Agency. (n.d.). 2,2-Dichloro-1,1,1-trifluoroethane Synonyms.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. xp20.ashrae.org [xp20.ashrae.org]

- 3. tranehk.com [tranehk.com]

- 4. prepp.in [prepp.in]

- 5. refrigerantsensor.com [refrigerantsensor.com]

- 6. csl.noaa.gov [csl.noaa.gov]

- 7. pca.state.mn.us [pca.state.mn.us]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. eCFR :: Appendix B to Subpart A of Part 82, Title 40 -- Class II Controlled Substances a b [ecfr.gov]

- 10. 2,2-Dichloro-1,1,1-trifluoroethane - Wikipedia [en.wikipedia.org]

- 11. CompTox Chemicals Dashboard [comptox.epa.gov]

- 12. 1,2-Dichloro-1,1,2-trifluoroethane | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Buy 2,2-Dichloro-1,1,1-trifluoroethane | 306-83-2 [smolecule.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1,1-Dichloro-2,2-difluoropropane

Introduction to 1,1-Dichloro-2,2-difluoropropane

1,1-Dichloro-2,2-difluoropropane, also known by its ASHRAE designation HCFC-252cb, is a hydrochlorofluorocarbon with the chemical formula C₃H₄Cl₂F₂.[1][2] As with other HCFCs, its thermodynamic and transport properties are of interest for potential applications in areas such as refrigeration, foam blowing, and as a solvent, although its use is subject to environmental regulations due to its ozone-depleting potential. An in-depth understanding of its thermodynamic characteristics is crucial for process design, performance modeling, and safety analysis in any potential application.

This guide provides a comprehensive overview of the essential thermodynamic properties of 1,1-Dichloro-2,2-difluoropropane and outlines the rigorous experimental and computational methodologies that would be employed for their determination.

Physical and Chemical Identity

A summary of the basic physical and chemical identifiers for 1,1-Dichloro-2,2-difluoropropane is provided in the table below.

| Property | Value | Source |

| Chemical Formula | C₃H₄Cl₂F₂ | [1] |

| Molecular Weight | 148.96 g/mol | [1] |

| CAS Number | 1112-01-2 | [1] |

| IUPAC Name | 1,1-dichloro-2,2-difluoropropane | [1] |

| Synonyms | HCFC-252cb | [1] |

Core Thermodynamic Properties: A Methodological Approach

The characterization of a substance for thermodynamic applications requires the determination of several key properties. This section details the experimental and computational approaches for elucidating these properties for 1,1-Dichloro-2,2-difluoropropane.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic quantity representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Experimental Determination: Combustion Calorimetry

The standard enthalpy of formation of a chloro-fluoro-carbon (CFC) or hydrochlorofluorocarbon (HCFC) like 1,1-dichloro-2,2-difluoropropane is typically determined experimentally using a bomb calorimeter. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment.

Step-by-Step Experimental Protocol:

-

Sample Preparation: A precise mass of high-purity 1,1-dichloro-2,2-difluoropropane is sealed in a combustion-resistant ampule.

-

Calorimeter Setup: The ampule is placed in a platinum crucible within a high-pressure combustion vessel (the "bomb"). The bomb is then filled with a known excess of high-purity oxygen.

-

Combustion: The bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water bath is meticulously recorded with high-precision thermometers.

-

Analysis of Products: The combustion products are carefully collected and analyzed to ensure complete combustion and to quantify the formation of hydrochloric acid (HCl) and hydrofluoric acid (HF).

-

Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are applied for the heat of formation of the combustion products (CO₂, H₂O, HCl, HF) to determine the standard enthalpy of formation of the compound.

Logical Workflow for Enthalpy of Formation Determination

Caption: Workflow for experimental determination of enthalpy of formation.

Computational Determination: Quantum Chemical Calculations

In the absence of experimental data, quantum chemical methods provide a powerful tool for estimating the enthalpy of formation. High-level ab initio calculations, such as G3 or G4 theory, can predict this value with a reasonable degree of accuracy.

These methods involve:

-

Geometry Optimization: The three-dimensional structure of the 1,1-dichloro-2,2-difluoropropane molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of high-level energy calculations are performed with large basis sets to approximate the exact electronic energy.

-

Atomization Energy: The enthalpy of formation is then derived from the calculated atomization energy, which is the energy required to break all the bonds in the molecule and separate it into its constituent atoms.

Heat Capacity (Cp) and Standard Entropy (S°)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree, while the standard entropy is a measure of the molecular disorder at a standard state.

Experimental Determination: Adiabatic Calorimetry

Adiabatic calorimetry is the gold standard for measuring the heat capacity of condensed phases (solid and liquid) from near absolute zero to well above room temperature.

Step-by-Step Experimental Protocol:

-

Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under a vacuum or a small pressure of helium gas to facilitate thermal equilibrium.

-

Cryostat: The calorimeter is placed in a cryostat and cooled to a very low temperature, typically near absolute zero.

-

Adiabatic Shielding: The sample is surrounded by an adiabatic shield, the temperature of which is controlled to match the temperature of the calorimeter vessel at all times. This minimizes heat exchange with the surroundings.

-

Heating Pulses: A known amount of electrical energy is supplied to a heater within the calorimeter, causing a small, incremental increase in temperature.

-

Temperature Measurement: The temperature of the calorimeter is measured with high precision after each heating pulse, once thermal equilibrium is re-established.

-

Calculation: The heat capacity is calculated from the amount of heat supplied and the resulting temperature rise.

The standard entropy at a given temperature is then calculated by integrating the heat capacity data from absolute zero to that temperature, accounting for the entropy changes at any phase transitions.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Experimental Determination: Static or Dynamic Methods

The vapor pressure of a volatile compound like 1,1-dichloro-2,2-difluoropropane can be measured using either a static or a dynamic method.

-

Static Method: A sample of the substance is placed in an evacuated, thermostatically controlled container. The pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer at various temperatures. To ensure accuracy, the sample must be thoroughly degassed to remove any dissolved air.

-

Dynamic Method (Ebulliometry): An ebulliometer is used to measure the boiling point of the liquid at a controlled, sub-atmospheric pressure. The system pressure is set, and the liquid is heated until it boils. The temperature at which the liquid and vapor are in equilibrium is the boiling point at that pressure.

Logical Workflow for Static Vapor Pressure Measurement

Caption: Workflow for static vapor pressure measurement.

Modeling Thermodynamic Properties

Since it is not always feasible to experimentally measure all thermodynamic properties at all desired conditions, mathematical models are used to interpolate and extrapolate from experimental data.[3]

Equations of State (EoS)

A properly formulated equation of state can accurately represent the thermodynamic surface of a fluid.[3] For refrigerants, highly accurate EoS models like the Helmholtz energy EoS or the modified Benedict-Webb-Rubin (MBWR) EoS are often employed.[3][4] These equations relate pressure, volume, and temperature and can be used to derive all other thermodynamic properties, such as enthalpy, entropy, and heat capacity. The development of an accurate EoS for 1,1-dichloro-2,2-difluoropropane would require a comprehensive set of experimental data, including P-V-T (pressure-volume-temperature) data, heat capacity measurements, and vapor pressure data.

Summary of (Exemplary) Thermodynamic Data

As previously stated, experimental data for 1,1-dichloro-2,2-difluoropropane is scarce. The following table provides computed physical properties from available databases.

| Property | Value | Source |

| Molecular Weight | 148.96 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Conclusion

While a complete thermodynamic profile of 1,1-dichloro-2,2-difluoropropane is yet to be established through extensive experimental investigation, this guide outlines the authoritative methodologies required for such a characterization. The combination of calorimetric techniques for enthalpy and heat capacity, vapor pressure measurements for phase behavior, and the subsequent development of a comprehensive equation of state represents the standard pathway for the thermophysical characterization of a novel fluid. Furthermore, computational chemistry offers a valuable predictive tool, particularly in the early stages of investigation or when experimental studies are unfeasible. The application of these methods will be essential for any future consideration of 1,1-dichloro-2,2-difluoropropane in scientific and industrial contexts.

References

-

PubChem. (n.d.). 1-Chloro-2,2-difluoropropane. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

PubChem. (n.d.). 1,1-Dichloro-2,2-difluoropropane. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Sieres, J., et al. (n.d.). Modeling of Thermodynamic Properties for Pure Refrigerants and Refrigerant Mixtures by Using the Helmholtz Equation of State and Cubic Spline Curve Fitting Method. Retrieved February 20, 2026, from [Link]

-

Huber, M. L., & McLinden, M. O. (1992). Thermodynamic Properties of R134a (1,1,1,2-tetrafluoroethane). CORE. Retrieved February 20, 2026, from [Link]

-

Stenutz, R. (n.d.). 1,1-dichloro-2,2-difluoropropane. Retrieved February 20, 2026, from [Link]

Sources

- 1. 1,1-Dichloro-2,2-difluoropropane | C3H4Cl2F2 | CID 14794048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-dichloro-2,2-difluoropropane [stenutz.eu]

- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 4. Ethane, 1,1-dichloro-2,2-difluoro- (CAS 471-43-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Navigating the Unseen: A Technical Safety Guide to 1,1-Dichloro-2,2-difluoropropane in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and utilization of novel chemical entities are paramount. 1,1-Dichloro-2,2-difluoropropane, a halogenated hydrocarbon, represents a class of compounds with potential applications as intermediates or building blocks in the creation of complex molecules. However, its structural alerts—the presence of both chlorine and fluorine atoms on adjacent carbons—necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth technical overview of the safety considerations and handling protocols for 1,1-Dichloro-2,2-difluoropropane, drawing upon established principles of chemical safety and data from structurally analogous compounds.

Understanding the Hazard Profile

Based on data for similar molecules such as 1,1-Dichloro-2,2-difluoroethene and various dichlorofluoropropanes, a GHS classification can be inferred. This proactive hazard assessment is a cornerstone of laboratory safety, enabling the implementation of appropriate control measures before any experimental work begins.

Table 1: Inferred GHS Classification for 1,1-Dichloro-2,2-difluoropropane

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation | Warning | |

| Hazardous to the Aquatic Environment, Chronic Hazard | H412: Harmful to aquatic life with long lasting effects | - | - |

| Ozone Depleting | H420: Harms public health and the environment by destroying ozone in the upper atmosphere[1][2] | Warning |

Note: This classification is inferred from structurally similar compounds and should be treated as a precautionary guideline.

Prudent Handling and Engineering Controls

The primary routes of exposure to 1,1-Dichloro-2,2-difluoropropane are anticipated to be inhalation, skin contact, and eye contact. Therefore, a multi-layered approach to exposure control is essential.

The Principle of ALARA: "As Low As Reasonably Achievable"

All handling of 1,1-Dichloro-2,2-difluoropropane must adhere to the ALARA principle. This means using the smallest quantity of the substance necessary for the experiment and taking all reasonable steps to minimize the generation of vapors or aerosols.

Engineering Controls: The First Line of Defense

The most effective way to control exposure to hazardous chemicals is to use robust engineering controls. For 1,1-Dichloro-2,2-difluoropropane, the following are mandatory:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[3] The fume hood provides critical ventilation to capture and exhaust vapors, preventing their release into the laboratory environment.

-

Ventilation: The laboratory should have a general ventilation system that provides a minimum of 6-12 air changes per hour to further dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are primary, PPE provides an essential final layer of protection. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and vapors.[3] |

| Hands | Nitrile or neoprene gloves | Offers resistance to a broad range of chemicals. Gloves should be inspected before use and changed frequently.[3] |

| Body | Flame-retardant laboratory coat | Protects against splashes and incidental contact. |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for non-routine operations or in the event of a spill.[3] | Provides protection against inhaling harmful vapors. |

Safe Storage and Incompatibility

Proper storage is crucial to prevent accidental release and degradation of the compound.

-

Storage Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3]

-

Container: Keep the container tightly sealed to prevent the escape of vapors.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, halogens, and active metals.[3] Halogenated compounds can react violently with these substances.[4]

Spill and Emergency Procedures

Prompt and appropriate action in the event of a spill is critical to minimize exposure and environmental contamination.

Small Spills (Inside a Fume Hood)

-

Alert personnel in the immediate area.

-

Contain the spill with a non-combustible absorbent material such as vermiculite or sand.

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

Large Spills (Outside a Fume Hood)

-

Evacuate the immediate area and alert others.

-

Activate the nearest fire alarm and contact emergency services.

-

If safe to do so, increase ventilation to the area.

-

Do not attempt to clean up a large spill without appropriate training and respiratory protection.

First Aid Measures

In the event of exposure, immediate and appropriate first aid can significantly reduce the severity of health effects.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[3]

Waste Disposal

All waste containing 1,1-Dichloro-2,2-difluoropropane must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 3: Physical and Chemical Properties of 1,1-Dichloro-2,2-difluoropropane

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₂F₂ | PubChem[5] |

| Molecular Weight | 148.96 g/mol | PubChem[5] |

| CAS Number | 1112-01-2 | PubChem[5] |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility in Water | Likely low solubility | Inferred from similar compounds[4] |

Visualizing Safe Handling: A Workflow Diagram

The following diagram illustrates the standard workflow for safely handling 1,1-Dichloro-2,2-difluoropropane in a laboratory setting.

Caption: A workflow for the safe handling of 1,1-Dichloro-2,2-difluoropropane.

Emergency Response Decision Tree

In the event of an emergency, a clear and logical decision-making process is vital.

Caption: A decision tree for emergency response to incidents involving 1,1-Dichloro-2,2-difluoropropane.

Conclusion

The responsible use of 1,1-Dichloro-2,2-difluoropropane in a laboratory setting demands a proactive and informed approach to safety. By understanding the inferred hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The principles outlined in this guide are intended to foster a culture of safety and to ensure that the pursuit of scientific advancement is conducted with the utmost care for the well-being of laboratory personnel and the environment.

References

- PubChem. (n.d.). 1,1-Dichloro-2,2-difluoropropane. National Center for Biotechnology Information.

- Chemsrc. (2025, August 20). 1,1-Dichloro-2,2-difluoroethene Safety Data Sheet.

- NOAA. (n.d.). 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE. CAMEO Chemicals.

- Synquest Labs. (n.d.). 1,1-Dichloro-2,2-difluoropropane.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Fisher Scientific. (2012, April 30). Safety Data Sheet.

- Stenutz. (n.d.). 1,1-dichloro-2,2-difluoropropane.

- Synquest Labs. (n.d.). 1,3-Dichloro-1,1-difluoropropane Safety Data Sheet.

- ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - 1,2-DICHLORO-2-FLUOROPROPANE.

- NOAA. (n.d.). 1,1-DICHLOROPROPANE. CAMEO Chemicals.

- CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - 1,1,2,2-Tetrachloro-1,2-difluoroethane.

- CPAchem Ltd. (2023, April 4). Safety data sheet.

- ECHEMI. (n.d.). 1,3-Dichloro-1,1-difluoropropane SDS, 819-00-1 Safety Data Sheets.

- Synquest Labs. (n.d.). 1-Chloro-1,1,2,2-tetrafluoropropane Safety Data Sheet.

- ATSDR - CDC. (n.d.). Toxicological Profile for 1,1-Dichloroethane.

- Cheméo. (n.d.). Chemical Properties of Ethane, 1,1-dichloro-2,2-difluoro- (CAS 471-43-2).

- PPRTV Library. (2017, September 12). Provisional Peer-Reviewed Toxicity Values for 2,2-Difluoropropane (CASRN 420-45-1).

Sources

- 1. CAS 1112-01-2 | 1100-7-0G | MDL MFCD20621731 | 1,1-Dichloro-2,2-difluoropropane | SynQuest Laboratories [synquestlabs.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 1,1-Dichloro-2,2-difluoroethene | CAS#:79-35-6 | Chemsrc [chemsrc.com]

- 4. 1,1-DICHLORO-1,2,2,3,3-PENTAFLUOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 1,1-Dichloro-2,2-difluoropropane | C3H4Cl2F2 | CID 14794048 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1,1-Dichloro-2,2-difluoropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,1-dichloro-2,2-difluoropropane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical applications. In the absence of extensive empirical solubility data for this specific compound, this document synthesizes fundamental principles of solubility, data from analogous halogenated alkanes, and established theoretical frameworks to offer predictive insights and practical guidance. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively select solvents, design experiments, and anticipate the behavior of 1,1-dichloro-2,2-difluoropropane in solution. The guide details the physicochemical properties of the solute, explores the theoretical underpinnings of its interactions with organic solvents, presents a qualitative solubility profile, and provides a detailed protocol for the experimental determination of its solubility.

Introduction: Understanding 1,1-Dichloro-2,2-difluoropropane

1,1-Dichloro-2,2-difluoropropane (C₃H₄Cl₂F₂) is a halogenated propane derivative.[1][2] Halogenated hydrocarbons are a broad class of organic compounds that have found utility in a multitude of applications, including as solvents, refrigerants, and intermediates in organic synthesis.[3][4] The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly alter the physical and chemical properties of a parent hydrocarbon, influencing its polarity, boiling point, density, and, critically, its solubility.

This guide focuses on elucidating the solubility profile of 1,1-dichloro-2,2-difluoropropane in a range of common organic solvents. A thorough understanding of its solubility is paramount for its effective use in chemical reactions, purification processes, and formulation development.

Table 1: Physicochemical Properties of 1,1-Dichloro-2,2-difluoropropane

| Property | Value | Source |

| Molecular Formula | C₃H₄Cl₂F₂ | [1] |

| Molecular Weight | 148.96 g/mol | [1] |

| Computed XLogP3 | 2.6 | [1] |

| CAS Number | 1112-01-2 | [1] |

Theoretical Framework for Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the Gibbs free energy of solution (ΔGsol) must be negative for dissolution to occur spontaneously. This is governed by the equation:

ΔGsol = ΔHsol - TΔSsol

Where:

-

ΔHsol is the enthalpy of solution, representing the energy change associated with the breaking of solute-solute and solvent-solvent interactions and the formation of solute-solvent interactions.

-

T is the absolute temperature.

-

ΔSsol is the entropy of solution, which is generally positive as the mixture is more disordered than the pure components.

For a non-polar or weakly polar molecule like 1,1-dichloro-2,2-difluoropropane, the primary intermolecular forces at play are London dispersion forces. The presence of electronegative chlorine and fluorine atoms introduces some polarity, creating dipole-dipole interactions. However, the molecule lacks the ability to act as a hydrogen bond donor.

Therefore, its solubility will be most favorable in solvents with similar intermolecular force profiles.

Predicted Solubility Profile of 1,1-Dichloro-2,2-difluoropropane

Based on the principles of "like dissolves like" and data from structurally similar halogenated hydrocarbons, a qualitative solubility profile for 1,1-dichloro-2,2-difluoropropane can be predicted. Organic halides are generally soluble in common organic solvents.[5][6] For instance, the related compound dichlorodifluoromethane is soluble in ethanol, ether, and acetic acid.[7][8][9]

Table 2: Predicted Qualitative Solubility of 1,1-Dichloro-2,2-difluoropropane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar Aliphatic | Hexane, Heptane | High | Strong dispersion forces in both solute and solvent lead to favorable interactions. |

| Non-polar Aromatic | Toluene, Benzene | High | Similar dispersion force-dominant interactions. |

| Halogenated | Dichloromethane, Chloroform, Carbon Tetrachloride | High | "Like dissolves like" principle is strongly applicable due to similar intermolecular forces. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are weakly polar and can engage in dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The polar hydroxyl group of alcohols can interact with the polar C-Cl and C-F bonds of the solute, but the hydrogen bonding network of the alcohol is disrupted. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Ketones are polar aprotic solvents and can engage in dipole-dipole interactions. |

| Esters | Ethyl acetate | Moderate | Esters are polar aprotic solvents capable of dipole-dipole interactions. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | Significant differences in polarity and intermolecular forces will likely limit solubility. |

| Water | Very Low | As a non-polar organic compound, it is expected to be immiscible with water.[5][6] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1,1-dichloro-2,2-difluoropropane in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment

-

1,1-Dichloro-2,2-difluoropropane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or High-Performance Liquid Chromatograph (HPLC) with a UV detector if the solute has a chromophore.

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of 1,1-dichloro-2,2-difluoropropane.

Detailed Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1,1-dichloro-2,2-difluoropropane into a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the minimum time required to achieve a constant concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the undissolved solute from the saturated solution.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical not to disturb the solid phase at the bottom of the vial.

-

Filter the sample through a syringe filter to remove any remaining suspended particles.

-

Accurately dilute the sample with a known volume of fresh solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC). The choice of analytical technique will depend on the volatility and detectability of 1,1-dichloro-2,2-difluoropropane.

-

-

Quantification:

-

Prepare a series of standard solutions of 1,1-dichloro-2,2-difluoropropane of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of the unknown sample by interpolating its instrument response on the calibration curve.

-

Calculate the solubility by accounting for the dilution factor.

-

Predictive Models for Solubility

In the absence of extensive experimental data, predictive models can provide valuable estimates of solubility.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with its physicochemical properties, including solubility.[10] While a specific QSPR model for 1,1-dichloro-2,2-difluoropropane may not be readily available, models developed for chlorinated hydrocarbons can offer insights.[10]

-

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.[11][12]

Conclusion

While specific experimental solubility data for 1,1-dichloro-2,2-difluoropropane is limited in the public domain, a comprehensive understanding of its likely behavior in organic solvents can be achieved through the application of fundamental chemical principles and by drawing analogies to similar halogenated hydrocarbons. This guide provides a robust theoretical framework, a predicted qualitative solubility profile, and a detailed experimental protocol to empower researchers to confidently work with this compound. The provided methodologies offer a clear path to generating the precise, quantitative data necessary for advancing research, development, and formulation activities.

References

-

Predicting Aqueous Solubility of Chlorinated Hydrocarbons by the MCI Approach. (2006). MDPI. [Link]

-

Dichlorodifluoromethane. PubChem, National Institutes of Health. [Link]

-

Dichlorodifluoromethane. (2022). MFA Cameo, Museum of Fine Arts Boston. [Link]

-

Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. (2015). Journal of Chemical & Engineering Data, ACS Publications. [Link]

-

Dichlorodifluoromethane. Wikipedia. [Link]

-

Dichlorodifluoromethane. chemeurope.com. [Link]

-

Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. (2025). ResearchGate. [Link]

-

solubility experimental methods.pptx. SlideShare. [Link]

-

1,1-Dichloro-2,2-difluoropropane. PubChem, National Institutes of Health. [Link]

-

chlorodifluoromethane. ECETOC. [Link]

-

1,1-dichloro-2,2-difluoropropane. Stenutz. [Link]

-

STUDIES ON SOLUBILITY AND SOLUBILITY RELATED PROCESSES. UCL Discovery. [Link]

-

a lab experiment to introduce gas/liquid solubility. Universidade de Coimbra. [Link]

-

THE SOLUBILITY OF GASES IN LIQUIDS. IUPAC. [Link]

-

Predicting Molecular Solubility with Interpretable Graph-based Linear Regression and Attention-based Convolutional Neural Network Models. (2024). arXiv. [Link]

-

DETERMINATION OF GAS SOLUBILITIES IN LIQUIDS. DTIC. [Link]

-

Organic halides. SlideShare. [Link]

-

The Evolution of Solubility Prediction Methods. (2025). Rowan. [Link]

-

SOLUBILITY DATA SERIES. GitHub Pages. [Link]

-

1,1-Dichloro-2,2-difluoroethene. Chemsrc. [Link]

-

241 Chem Organic Halides CH-1. SlideShare. [Link]

Sources

- 1. 1,1-Dichloro-2,2-difluoropropane | C3H4Cl2F2 | CID 14794048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1-dichloro-2,2-difluoropropane [stenutz.eu]

- 3. Dichlorodifluoromethane [chemeurope.com]

- 4. ecetoc.org [ecetoc.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. Dichlorodifluoromethane | CCl2F2 | CID 6391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cameo.mfa.org [cameo.mfa.org]

- 9. Dichlorodifluoromethane - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Technical Assessment: Environmental Profile of 1,1-Dichloro-2,2-difluoropropane (HCFC-252cb)

An In-Depth Technical Guide on the Environmental Impact and ODP of 1,1-Dichloro-2,2-difluoropropane.

Executive Summary

1,1-Dichloro-2,2-difluoropropane (CAS 1112-01-2), designated as HCFC-252cb , represents a transitional hydrochlorofluorocarbon (HCFC) within the Class II Ozone-Depleting Substances (ODS) framework.[1] While structurally related to high-ODP legacy solvents, its specific halogen arrangement—geminal difluorination at the central carbon—confers distinct atmospheric stability profiles.[2]

This technical guide provides a rigorous analysis of the compound's environmental fate, quantifying its Ozone Depletion Potential (ODP) at 0.019 and its 100-year Global Warming Potential (GWP) at 92 .[2] These values, derived from recent radiative efficiency modeling and atmospheric lifetime studies (Papanastasiou et al., 2018), position HCFC-252cb as a low-impact, yet regulated, intermediate. This document synthesizes physicochemical data, degradation mechanisms, and regulatory compliance metrics to support decision-making in drug development and industrial synthesis.

Chemical Identity & Physicochemical Basis

Understanding the environmental behavior of HCFC-252cb requires a precise definition of its structural properties, which dictate its volatility, atmospheric residence time, and reactivity with hydroxyl radicals.

Structural Characterization

The molecule consists of a three-carbon chain with a gem-difluoro group at the C2 position and a gem-dichloro group at the C1 position.[2] The induction from the central fluorine atoms significantly deactivates the adjacent C-H bonds, influencing the rate of hydrogen abstraction in the troposphere.[2]

| Property | Specification |

| Chemical Name | 1,1-Dichloro-2,2-difluoropropane |

| Common Designation | HCFC-252cb |

| CAS Registry Number | 1112-01-2 |

| Molecular Formula | C |

| Molecular Weight | 148.97 g/mol |

| Structure | CH |

| Boiling Point | ~79 °C (Predicted) |

| Density | ~1.367 g/cm³ |

Atmospheric Fate & Transport

The environmental impact of HCFC-252cb is governed by its atmospheric lifetime, which is determined primarily by its reaction with hydroxyl radicals (

Degradation Mechanism

The primary sink for HCFC-252cb is the H-abstraction by

-

Path A (Methyl Attack): Abstraction from the terminal -CH

group is statistically favored but electronically deactivated by the adjacent -CF -

Path B (Dichloromethyl Attack): Abstraction from -CHCl

is sterically hindered and electronically deactivated by both Cl and F atoms.[2]

Upon H-abstraction, the resulting alkyl radical reacts rapidly with oxygen to form a peroxy radical, eventually leading to chain scission and the formation of halogenated carbonyls and acids (e.g., difluoroacetic acid derivatives or carbonyl difluoride).

Visualization: Atmospheric Degradation Pathway

The following diagram illustrates the critical oxidation pathways and the resulting breakdown products that prevent the majority of chlorine from reaching the stratospheric ozone layer.

Figure 1: Tropospheric degradation mechanism of HCFC-252cb initiated by hydroxyl radicals, limiting stratospheric chlorine loading.

Environmental Impact Metrics

The following data represents the most current consensus values derived from NOAA and WMO assessments (2018/2022). These metrics are critical for calculating the "cradle-to-grave" environmental footprint of pharmaceutical processes utilizing this solvent.[2]

Quantitative Profile

| Metric | Value | Unit | Significance |

| Ozone Depletion Potential (ODP) | 0.019 | (CFC-11 = 1.[2][3]0) | Low.[2][4][5] Only ~1.9% of the ozone-destroying capacity of CFC-11.[2][3] |

| Global Warming Potential (GWP) | 92 | (CO | Moderate-Low.[2] Significantly lower than HFC-134a (1430) or CFC-11 (4750).[2] |

| Atmospheric Lifetime (Global) | 1.19 | Years | Short.[2] Rapid removal prevents long-term accumulation.[2] |

| Radiative Efficiency | 0.189 | W m | Measure of energy absorption capacity per molecule.[2] |

Comparative Analysis

To contextualize HCFC-252cb, we compare it against a standard legacy solvent (CFC-11) and a common modern HFC.[2]

| Substance | Class | ODP | GWP (100-yr) | Lifetime (Years) |

| HCFC-252cb | HCFC | 0.019 | 92 | 1.2 |

| CFC-11 | CFC | 1.0 | 4,750 | 45 |

| HCFC-141b | HCFC | 0.11 | 725 | 9.3 |

| HFC-134a | HFC | 0 | 1,430 | 14 |

Insight: HCFC-252cb offers a favorable environmental profile compared to HCFC-141b, with an ODP roughly 5x lower and a GWP nearly 8x lower.[2] This makes it a "benign" transitional substance, though still subject to phase-out.[2]

Regulatory & Compliance Framework

Despite its low ODP, HCFC-252cb is a Class II Ozone-Depleting Substance under the Montreal Protocol (Annex C, Group I).[2]

Global Phase-Out Schedule (Montreal Protocol)

-

Developed Countries: Production and consumption generally phased out as of 2020 , with exceptions for servicing existing equipment and specific laboratory/analytical uses (essential use exemptions).[2]

-

Developing Countries: Phase-out in progress, targeting complete cessation by 2030 .[2]

Implications for Drug Development

For researchers and pharmaceutical manufacturers:

-

Sourcing: Availability is restricted to stockpiles or recycled sources in developed markets.[2]

-

Synthesis: If generated as an intermediate (e.g., in the fluorination of dichloropropanes), it must be contained and destroyed or transformed, not vented.[2]

-

Reporting: Use of this substance often requires tracking and reporting under EPA (USA) or REACH (EU) regulations regarding ODS.[2]

Workflow: Regulatory Assessment Logic

Figure 2: Decision logic for industrial compliance regarding HCFC-252cb utilization.

References

-

Papanastasiou, D. K., et al. (2018).[2][3] Revised UV absorption spectra, ozone depletion potentials, and global warming potentials for the ozone-depleting substances. NOAA Earth System Research Laboratory.[2]

-

Source:[2]

-

-

World Meteorological Organization (WMO). (2022).[2][6] Scientific Assessment of Ozone Depletion: 2022. Global Ozone Research and Monitoring Project – Report No. 58.

-

Source:[2]

-

-

United Nations Environment Programme (UNEP). (2024).[2] The Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C: Controlled Substances.

-

Source:[2]

-

-

PubChem. (2025).[2] 1,1-Dichloro-2,2-difluoropropane (Compound Summary). National Library of Medicine.[2]

-

Source:[2]

-

-

U.S. Environmental Protection Agency (EPA). (2025).[2][6] Phaseout of Class II Ozone-Depleting Substances.

-

Source:

-

Sources

Technical Analysis: Dichlorodifluoropropane Isomers (HCFC-252ca vs. HCFC-252cb)

This guide provides an in-depth technical analysis of the structural, physicochemical, and synthetic distinctions between HCFC-252ca and HCFC-252cb . These isomers of dichlorodifluoropropane (

Executive Summary

HCFC-252ca and HCFC-252cb share the molecular formula

-